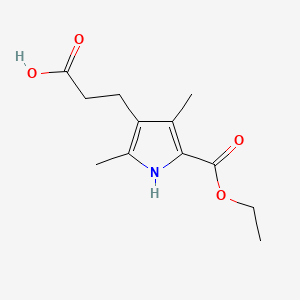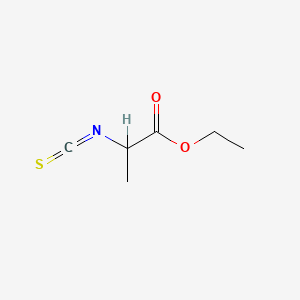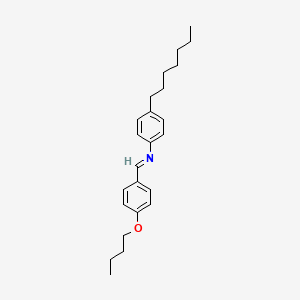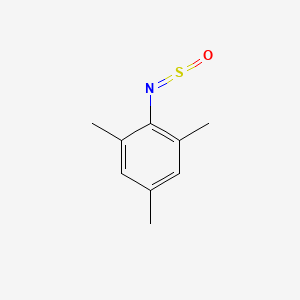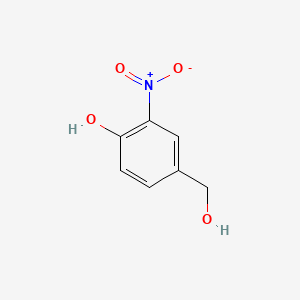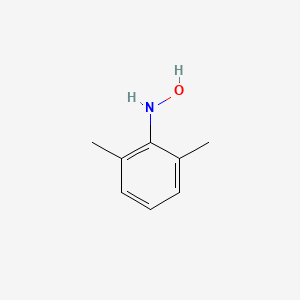
N-(2,6-dimethylphenyl)hydroxylamine
Descripción general
Descripción
N-(2,6-dimethylphenyl)hydroxylamine is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is known to form adducts with DNA bases such as 2'-deoxyguanosine under weakly basic conditions, which is significant in understanding its role as a chemical carcinogen . The compound is activated by cytochrome P450 enzymes to form arylhydroxylamines, which can then undergo further reactions to become reactive nitrenium ions, potentially leading to DNA adduct formation .
Synthesis Analysis
The synthesis of derivatives related to N-(2,6-dimethylphenyl)hydroxylamine has been explored in the context of developing PET serotonin transporter ligands. For example, halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine have been synthesized and evaluated for their binding affinity and selectivity to the human brain serotonin transporter . These derivatives were prepared by methylation of their monomethyl precursors with radiochemical yields ranging from 11% to 28% .
Molecular Structure Analysis
The molecular structure of N-(2,6-dimethylphenyl)hydroxylamine and its derivatives can be complex, as demonstrated by the study of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines. These compounds solvolyze in aqueous solutions to form nitrenium: carboxylate ion pair intermediates, which can collapse or proceed to substitution products . The nature of these intermediates and the subsequent reactions they undergo are crucial for understanding the behavior of these compounds at the molecular level .
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)hydroxylamine is involved in various chemical reactions. For instance, it can form DNA adducts under physiological conditions, and the stability of the resulting nitrenium ions affects the potential for reaction with multiple sites on DNA bases . Additionally, the transposition of sulfur and oxygen atoms has been observed in the base-induced reactions of its derivatives, indicating the possibility of intramolecular nucleophilic displacement .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,6-dimethylphenyl)hydroxylamine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of halogen atoms in the derivatives synthesized for PET imaging affects their binding affinity to the serotonin transporter and their suitability as imaging agents . The stability of nitrenium ions formed from N-(2,6-dimethylphenyl)hydroxylamine is also a critical factor that determines the types of adducts formed with DNA bases .
Aplicaciones Científicas De Investigación
Oxidation and Metabolism
- DMHA is a metabolite of 2,6-Dimethylaniline (DMA) and plays a role in its oxidation process. It's produced in the human liver by cytochrome P450 enzymes. This metabolite is significant in understanding the variability in DMA hemoglobin adduct levels in humans (Gan, Skipper, & Tannenbaum, 2001).
DNA Adduct Formation
- DMHA is involved in DNA adduct formation, a process linked to the carcinogenic potential of certain chemicals. A study showed that under weakly basic conditions, DMHA can react with 2'-deoxyguanosine (dG) to form various adducts, indicating its potential to interact with DNA under physiological conditions (Matsui, Yamada, Kuno, & Kanaly, 2020).
Chemical Reactivity
- Investigations into the nature of nitrenium:carboxylate ion pair intermediates in the hydrolysis of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines offer insights into the chemical reactivity and possible applications of DMHA in synthetic chemistry. These studies reveal intricate reaction mechanisms and the formation of various intermediate compounds (Fishbein & McCLELLAND, 1995).
Mecanismo De Acción
Target of Action
N-(2,6-dimethylphenyl)hydroxylamine primarily targets 2’-deoxyguanosine (dG) , a component of DNA . This interaction is significant as it can lead to the formation of DNA adducts .
Mode of Action
N-(2,6-dimethylphenyl)hydroxylamine interacts with its target through a series of biochemical reactions. It is activated by cytochrome P450 enzymes to form arylhydroxylamines, which are then conjugated to form N-acetoxyarylamines or N-sulfonyloxyarylamines . These conjugates undergo N-O bond cleavage to become reactive nitrenium ions that may form DNA adducts .
Biochemical Pathways
The biochemical pathway involved in the action of N-(2,6-dimethylphenyl)hydroxylamine is the cytochrome P450 enzyme pathway . This pathway is responsible for the activation of aromatic amines, a class of chemical carcinogens, to form arylhydroxylamines .
Result of Action
The result of N-(2,6-dimethylphenyl)hydroxylamine’s action is the formation of DNA adducts . These adducts are formed when the compound’s reactive nitrenium ions interact with the carbon, nitrogen, and oxygen of 2’-deoxyguanosine . The formation of DNA adducts can lead to mutations and potentially contribute to carcinogenesis.
Action Environment
The action of N-(2,6-dimethylphenyl)hydroxylamine is influenced by environmental factors such as pH. For instance, the compound has been studied under weakly basic conditions that mimic the physiological conditions of cells . Under these conditions, it was found that the compound forms relatively low amounts of adducts
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSZHCWKQTSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184945 | |
| Record name | Benzenamine, N-hydroxy-2,6-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)hydroxylamine | |
CAS RN |
3096-63-7 | |
| Record name | N-Hydroxy-2,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylphenylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-hydroxy-2,6-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYLPHENYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ8EDF3D00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-(2,6-dimethylphenyl)hydroxylamine form and what are its potential implications for human health?
A1: N-(2,6-dimethylphenyl)hydroxylamine (DMHA) is a metabolite of 2,6-dimethylaniline (2,6-DMA), a compound classified as a potential human carcinogen []. Research suggests that DMHA formation is primarily driven by the cytochrome P450 enzyme 2A6 in the liver []. DMHA's significance stems from its ability to form hemoglobin adducts, which serve as biomarkers of 2,6-DMA exposure and potential carcinogenicity [].
Q2: What is the mechanism behind the rearrangement of N-(2,6-dimethylphenyl)hydroxylamine to form substituted 2,6-dimethylacetanilides?
A2: N-(2,6-dimethylphenyl)hydroxylamine, when acylated to form O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines, undergoes a fascinating rearrangement. In acetonitrile, it forms a stable cyclohexadiene intermediate, 1,5-dimethyl-5-aroyloxy-6-N-acetyliminocyclohexa-1,3-diene []. This intermediate can react in aqueous solutions through different pathways. In an acid-catalyzed reaction, it leads to the formation of meta-substituted 2,6-dimethylacetanilides (both the -aroyloxy and -hydroxy derivatives). This occurs via conjugate addition of water to the N-protonated cyclohexadiene or an intramolecular reaction with the carbonyl group, potentially through a 1,3-dioxolan-2-ylium ion intermediate [].
Q3: Can you elaborate on the reactivity of the intermediates formed during the rearrangement of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines and their biological relevance?
A3: The rearrangement of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines generates not one, but three distinct electrophilic species []. The first is a highly reactive and non-selective cation formed by the heterolysis of the cyclohexadiene intermediate. The second is the N-protonated cyclohexadiene, which demonstrates lower reactivity and greater selectivity compared to the cation. Finally, the neutral cyclohexadiene itself can act as an electrophile, albeit a relatively weak one, reacting primarily with strong nucleophiles like thiol anions [].
Q4: How does the structure of the O-aroyl group influence the rearrangement of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines?
A4: The nature of the aroyl group in O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines significantly influences its solvolysis in aqueous solutions []. Studies employing various aroyl substituents like benzoyl, 3-nitrobenzoyl, and pentafluorobenzoyl (compounds 1a, 1b, and 1c, respectively) have provided valuable insights []. These compounds undergo rate-limiting ionization, forming nitrenium:carboxylate ion pairs. These ion pairs can either collapse to form the reactive cyclohexadiene intermediates (as discussed earlier) or directly proceed to form para-substituted products []. Notably, the ratio of para-substituted products formed directly from the starting material differs from that obtained via the cyclohexadiene pathway, suggesting that the initial ion pair and the one formed from cyclohexadiene ionization are not identical [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



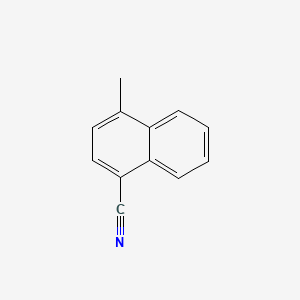


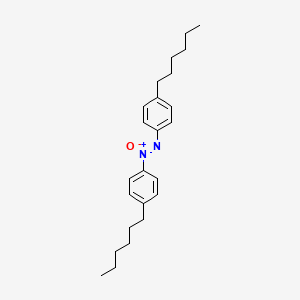
![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)
